REACTION_CXSMILES
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S(Cl)([Cl:3])=O.[CH3:5][N:6]1[CH:10]=[C:9]([CH3:11])[C:8]([C:12]([OH:14])=O)=[N:7]1>>[CH3:5][N:6]1[CH:10]=[C:9]([CH3:11])[C:8]([C:12]([Cl:3])=[O:14])=[N:7]1
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Name
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|
Quantity
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4 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
|
0.5 g
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Type
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reactant
|
Smiles
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CN1N=C(C(=C1)C)C(=O)O
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Name
|
|
Quantity
|
2 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction was heated at 80° C. for 1 h
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Duration
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1 h
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Type
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CUSTOM
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Details
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The reaction was evaporated
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Type
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CUSTOM
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Details
|
azeotroped with toluene
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Name
|
|
Type
|
product
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Smiles
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CN1N=C(C(=C1)C)C(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |